molecular formula C18H14N2O6 B2796217 N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097915-80-3

N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide

カタログ番号: B2796217
CAS番号: 2097915-80-3
分子量: 354.318
InChIキー: GTBBTRNXRLIPNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a benzodioxol group and a bifuran group, both of which are aromatic systems. The benzodioxol group is a type of methylenedioxybenzene, which is a common motif in many pharmaceuticals and other biologically active compounds . The bifuran group is less common, but furan derivatives are also found in a variety of natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These groups would likely confer specific physical and chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These could include factors such as solubility, melting point, and reactivity .

科学的研究の応用

Metabolic Characterization and Disposition

N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide, due to its structural complexity, undergoes extensive metabolism and disposition processes in biological systems. A study on a similar compound, SB-649868, an orexin 1 and 2 receptor antagonist, reveals intricate metabolic pathways, including oxidation of the benzofuran ring leading to the formation of unique metabolites. The metabolism is primarily hepatic, and the compound is excreted mainly through feces, showcasing the compound's potential bioactivity and the complexity of its metabolic fate in biological systems (Renzulli et al., 2011).

Receptor Binding and Pharmacodynamics

Compounds with a structural resemblance to this compound demonstrate significant receptor binding activities, particularly in the context of neurological receptors. A study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by a novel antagonist illustrates the profound potential of such compounds in modulating neurological receptors, potentially impacting treatments for conditions like anxiety and mood disorders (Rabiner et al., 2002).

Cancer Treatment Applications

The structural complexity of this compound indicates potential applications in cancer treatment. Similar compounds, like Ukrain, derived from Chelidonium Majus L., have been shown to cause regression of tumors and metastases, illustrating the potential of such complex molecules in oncological treatments (Lohninger & Hamler, 1992).

Diagnostic and Therapeutic Radioisotopes

The compound's potential utility extends to the field of diagnostic imaging and therapy, as demonstrated by studies involving similar complex molecules labeled with iodine-123. Such compounds can be used as probes for imaging specific receptor sites in the human brain, providing valuable insights into various neurological conditions (Kuikka et al., 1996).

Toxicology and Environmental Health

Understanding the toxicological profile and environmental impact of chemical compounds is crucial. Similar compounds show interactions with persistent organic pollutants, affecting DNA methylation levels, indicating the compound's potential implications in environmental health and toxicology (Consales et al., 2016).

作用機序

The mechanism of action would depend on the specific biological activity of the compound, which is not known without specific studies .

将来の方向性

Future research could involve the synthesis and characterization of this compound, followed by studies to determine its biological activity .

特性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c21-17(18(22)20-11-3-5-14-16(8-11)25-10-24-14)19-9-12-4-6-15(26-12)13-2-1-7-23-13/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBBTRNXRLIPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。